molecular formula C13H14FN3O2S B11173439 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B11173439
M. Wt: 295.33 g/mol
InChI Key: UTGKAGQGCKFIRX-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate acylating agents. One common synthetic route includes the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA replication by interacting with enzymes involved in the synthesis of nucleic acids . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide can be compared with other thiadiazole derivatives, such as:

This compound stands out due to its unique combination of an ethoxymethyl group and a fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14FN3O2S

Molecular Weight

295.33 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C13H14FN3O2S/c1-2-19-8-12-16-17-13(20-12)15-11(18)7-9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,17,18)

InChI Key

UTGKAGQGCKFIRX-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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